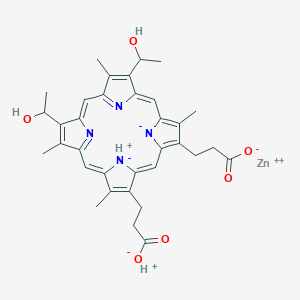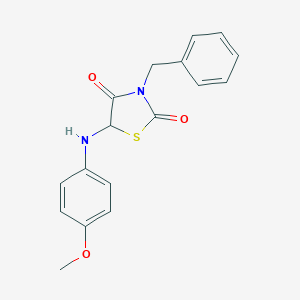
MONOPOTASSIUM MAGNESIUM L-ASPARTATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium aspartate and magnesium aspartate are salts formed from the combination of potassium, magnesium, and aspartic acid. These compounds are commonly used as dietary supplements to address deficiencies in potassium and magnesium, which are essential minerals for various physiological functions. Potassium aspartate and magnesium aspartate are known for their high bioavailability and are often used to prevent muscle cramps, improve athletic performance, and support overall health .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium aspartate and magnesium aspartate can be synthesized through the reaction of aspartic acid with potassium hydroxide and magnesium oxide, respectively. The general reaction involves dissolving aspartic acid in water, followed by the addition of the respective metal hydroxide or oxide under controlled conditions. The resulting solution is then filtered and dried to obtain the desired salt .
Industrial Production Methods
In industrial settings, the production of potassium aspartate and magnesium aspartate involves similar steps but on a larger scale. The process typically includes the following steps:
- Dissolution of aspartic acid in water.
- Addition of potassium hydroxide or magnesium oxide.
- Stirring and heating to ensure complete reaction.
- Filtration to remove any impurities.
- Drying and packaging of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium aspartate and magnesium aspartate primarily undergo substitution reactions. These reactions involve the replacement of one functional group with another, often facilitated by the presence of a catalyst or specific reaction conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving potassium aspartate and magnesium aspartate include acids, bases, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from the reactions of potassium aspartate and magnesium aspartate depend on the specific reagents and conditions used. For example, reacting these compounds with strong acids can lead to the formation of aspartic acid and the respective metal salts .
Scientific Research Applications
Potassium aspartate and magnesium aspartate have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of potassium aspartate and magnesium aspartate involves their role as essential electrolytes in the body. Potassium aspartate helps maintain proper muscle function, nerve signaling, and fluid balance by regulating the movement of potassium ions across cell membranes. Magnesium aspartate, on the other hand, acts as a cofactor for over 300 enzymatic reactions, including those involved in energy production, DNA synthesis, and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Magnesium citrate: Another magnesium salt with high bioavailability, commonly used to treat constipation and magnesium deficiency.
Magnesium oxide: A magnesium salt with lower bioavailability, often used as an antacid and laxative.
Potassium chloride: A potassium salt used to treat hypokalemia and as an electrolyte replenisher.
Uniqueness
Potassium aspartate and magnesium aspartate are unique due to their high bioavailability and dual role in providing both potassium and magnesium. This combination makes them particularly effective in addressing deficiencies of both minerals simultaneously, which is not typically achieved with other similar compounds .
Properties
CAS No. |
14842-81-0 |
|---|---|
Molecular Formula |
C12H18KMgN3O12 |
Molecular Weight |
459.69 g/mol |
IUPAC Name |
magnesium;potassium;(2S)-2-amino-4-hydroxy-4-oxobutanoate;2-amino-4-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/3C4H7NO4.K.Mg/c3*5-2(4(8)9)1-3(6)7;;/h3*2H,1,5H2,(H,6,7)(H,8,9);;/q;;;+1;+2/p-3/t2-;;;;/m0..../s1 |
InChI Key |
KLISBMUDTJHGSP-AIDJSRAFSA-K |
SMILES |
C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.[Mg+2].[K+] |
Isomeric SMILES |
C([C@@H](C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.[Mg+2].[K+] |
Canonical SMILES |
C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.[Mg+2].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]-4-nitrobenzamide](/img/structure/B228491.png)

![2-[2-[(2E)-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228503.png)


![2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide](/img/structure/B228517.png)



![3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228539.png)
![3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228540.png)
![3-benzyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228542.png)
